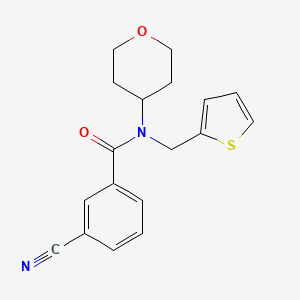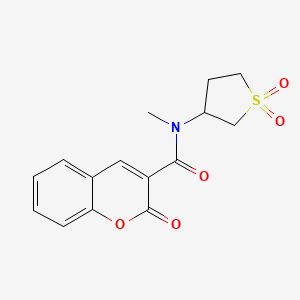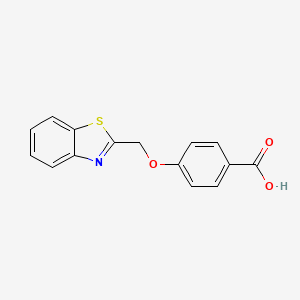
2-(5-methyl-1H-tetrazol-1-yl)benzoic acid
Descripción general
Descripción
“2-(5-methyl-1H-tetrazol-1-yl)benzoic acid” is a chemical compound with the molecular formula C9H8N4O2 . It has a molecular weight of 204.19 . This compound is also known by its IUPAC name, 2-(5-methyl-1H-tetraazol-1-yl)benzoic acid .
Synthesis Analysis
The synthesis of “2-(5-methyl-1H-tetrazol-1-yl)benzoic acid” and similar compounds often involves reactions with amines, triethyl orthoformate, and sodium azide . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts . Treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst enables an advantageous synthesis of 5-substituted 1H-tetrazoles .Molecular Structure Analysis
The InChI code for “2-(5-methyl-1H-tetrazol-1-yl)benzoic acid” is 1S/C9H8N4O2/c1-6-10-11-12-13(6)8-5-3-2-4-7(8)9(14)15/h2-5H,1H3,(H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-methyl-1H-tetrazol-1-yl)benzoic acid” include a molecular weight of 204.19 .Aplicaciones Científicas De Investigación
Antibacterial Applications
The tetrazole moiety in 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid has been found to exhibit significant antibacterial properties . This compound can interact with bacterial enzymes and receptors, disrupting their normal function and leading to the inhibition of bacterial growth. It’s particularly effective against certain strains of bacteria that are resistant to traditional antibiotics .
Anticancer Activity
This compound has shown promise in the field of anticancer research . Its ability to interact with cancer cell receptors and enzymes can potentially inhibit the proliferation of cancer cells. Molecular docking studies have indicated that derivatives of this compound could target specific proteins involved in cancer cell survival, such as P38 MAP kinase .
Antitubercular Potential
Given the global impact of tuberculosis (TB), there’s a continuous search for new antitubercular agents. 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid derivatives have been screened for their efficacy against the Mycobacterium tuberculosis bacterium, showing promising results in reducing the survival rate of this pathogen .
Anti-Inflammatory Properties
The compound’s derivatives have been evaluated for their anti-inflammatory effects . They have been tested in various assays, such as inhibition of egg albumin denaturation and red blood cell membrane stabilization, indicating their potential use in treating inflammatory conditions .
Antifungal Uses
In addition to its antibacterial and antitubercular applications, this compound has also been found to possess antifungal properties . It can be used to develop treatments for fungal infections, offering an alternative to existing antifungal medications .
Pharmacokinetic Enhancement
One of the key advantages of incorporating the tetrazole ring into pharmacological molecules is the enhancement of their pharmacokinetic properties . This includes increased lipophilicity and bioavailability, which can lead to more effective drug formulations with potentially fewer side effects .
Mecanismo De Acción
Target of Action
Tetrazoles, the core structure of this compound, are known to interact with many enzymes and receptors in organisms via non-covalent interactions . They are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses .
Mode of Action
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that the compound may interact with its targets in a similar manner to carboxylic acids.
Biochemical Pathways
Tetrazoles are known to exhibit a wide range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Tetrazoles are known to boost lipophilicity and enhance bioavailability, and have lesser negative effects . This suggests that the compound may have favorable ADME properties.
Propiedades
IUPAC Name |
2-(5-methyltetrazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-6-10-11-12-13(6)8-5-3-2-4-7(8)9(14)15/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIPJVLRQGAKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methyl-1H-tetrazol-1-yl)benzoic acid | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B2896244.png)
![1-methyl-4-[(pyrrolidin-2-yl)methyl]-1H-pyrazole](/img/structure/B2896246.png)
![3-({[(cyclohexylamino)carbonyl]oxy}imino)-1-phenyl-1H-indol-2-one](/img/structure/B2896247.png)
![4-acetyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2896249.png)





![6-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2896255.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2896258.png)

![3-benzyl-1,6,7,8-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896262.png)
